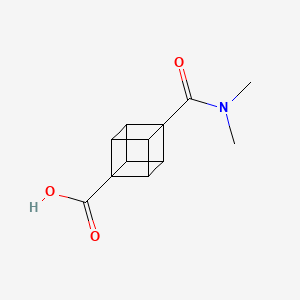

![molecular formula C20H16ClN3O4S B2774675 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 1021227-82-6](/img/structure/B2774675.png)

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

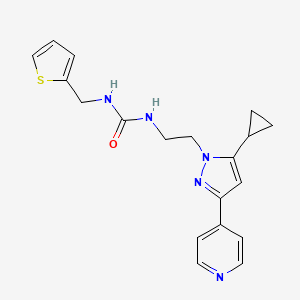

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide is a synthetic organic compound often explored in the realms of medicinal chemistry and biochemistry. This compound is known for its distinctive structure, which includes a benzodioxole moiety linked to a thiazole ring through an amide bond, with a chlorobenzamide group further enhancing its chemical complexity.

Wirkmechanismus

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It displays inhibition of VEGFR1, thereby reducing the angiogenesis process . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the efficacy of certain anticancer drugs by preventing these pumps from expelling the drugs out of the cancer cells .

Biochemical Pathways

The inhibition of VEGFR1 affects the VEGF signaling pathway, leading to reduced angiogenesis. This can limit the supply of oxygen and nutrients to the tumor, thereby inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway. This can increase the intracellular concentration of certain anticancer drugs, enhancing their cytotoxic effect .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain anticancer drugs by increasing their intracellular concentration .

Result of Action

The compound’s action results in the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs. It has been shown to improve the IC50 of doxorubicin in LS180 cells, indicating an enhancement in the drug’s cytotoxic effect . Furthermore, it has been observed to inhibit VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Initial Reaction: : The synthesis often starts with the creation of the thiazole ring via a reaction between α-haloketones and thiourea. This step is typically carried out under reflux conditions in ethanol.

Benzodioxole Addition: : Benzo[d][1,3]dioxole is then attached to the thiazole moiety using a condensation reaction with suitable amines, under the presence of a catalyst like hydrochloric acid.

Formation of the Chlorobenzamide Group: : The final step involves an acylation reaction where 4-chlorobenzoyl chloride reacts with the previously formed intermediate to yield the final compound.

Industrial Production Methods

On an industrial scale, these synthetic processes are scaled up with enhanced control of reaction parameters like temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors are often utilized to maintain consistent reaction conditions and improve production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Undergoes oxidation reactions, particularly at the benzodioxole moiety, forming quinone derivatives.

Reduction: : The carbonyl group in the amide can be reduced to an amine under hydrogenation conditions.

Substitution: : The chlorine atom in the chlorobenzamide moiety is prone to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: : Sodium hydroxide (NaOH) or other strong bases in aprotic solvents.

Major Products

Oxidation: : Quinone derivatives.

Reduction: : Amine derivatives.

Substitution: : Compounds where the chlorine atom is replaced by various nucleophiles (e.g., thiols, amines).

Wissenschaftliche Forschungsanwendungen

This compound finds applications in:

Chemistry: : Studied for its reactivity and as a precursor in synthesizing other complex molecules.

Biology: : Used in the study of enzyme inhibition due to its structural components that can mimic or inhibit natural substrates.

Medicine: : Investigated for potential therapeutic effects, particularly in oncology, given its potential to interfere with cell growth mechanisms.

Industry: : Employed as an intermediate in the production of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(3-(benzofuran-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide: : Similar structure but contains a benzofuran ring instead of benzodioxole.

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-methylbenzamide: : Substitutes the chlorine atom with a methyl group on the benzamide ring.

Uniqueness

What sets N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide apart is the combination of benzodioxole and thiazole rings, which together offer a unique set of properties, enhancing its reactivity and potential as a pharmacophore in drug discovery.

Hope that satisfies your curiosity! Always thrilled to dive into the intricacies of chemistry. If there's any other specific aspect you'd like to explore, just let me know.

Eigenschaften

IUPAC Name |

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOSSXPNLPHUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2774594.png)

![N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2774598.png)

![6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2774599.png)

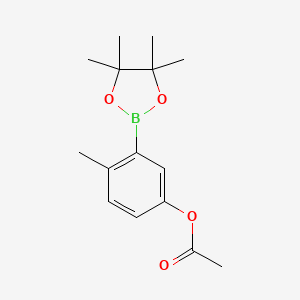

![methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2774602.png)

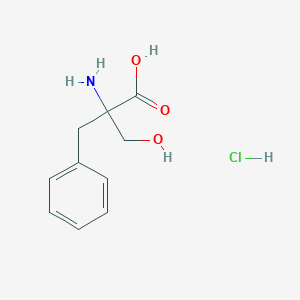

![2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2774606.png)

![methyl 4,5-dimethoxy-2-[(2S)-12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl]benzoate](/img/structure/B2774609.png)

![2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2774610.png)

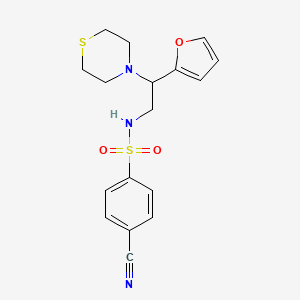

![N-tert-butyl-2-[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2774615.png)